molecular formula C21H15BrN2O2 B6005497 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide

Cat. No. B6005497
M. Wt: 407.3 g/mol
InChI Key: XHDULPSDXWBVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide involves the inhibition of various enzymes and signaling pathways that play a crucial role in cancer cell growth and proliferation. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are overexpressed in various cancer cells and contribute to the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of HDACs and has been extensively studied for its potential therapeutic applications. However, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide. One area of research could be the development of more potent and selective HDAC inhibitors based on the structure of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide. Another area of research could be the investigation of the potential use of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide in combination with other anticancer agents to enhance their efficacy. Additionally, further studies could be conducted to investigate the potential use of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide in other disease states, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide involves several steps, including the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride to obtain 2-chloro-3-methylbenzoic acid. This intermediate product is then reacted with sodium hydroxide and 2-amino-1,3-benzoxazole to obtain the final product, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-13-16(21-24-18-6-2-3-8-19(18)26-21)5-4-7-17(13)23-20(25)14-9-11-15(22)12-10-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDULPSDXWBVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide

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